

Advanced Synthesis Guide: The Lactam-Aniline Scaffold in Apixaban Manufacturing

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Compound of Interest

Compound Name:	1-(2-Aminophenyl)piperidin-2-one
CAS No.:	167864-96-2
Cat. No.:	B3245349

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Executive Summary

This technical guide analyzes the critical role of 1-(4-aminophenyl)piperidin-2-one (CAS: 438056-68-9) in the total synthesis of Apixaban (Eliquis®).[1] While often colloquially or erroneously referred to as the ortho-isomer [1-(2-aminophenyl)...], the para-isomer is the structural pharmacophore required for Factor Xa inhibition.[1] This intermediate serves as the "southern" anchor of the Apixaban molecule, providing the essential piperidinone ring linked to the central phenyl core.[1]

This guide details the synthesis, purification, and downstream coupling of this intermediate, emphasizing process chemistry optimization, impurity control, and scalable manufacturing protocols.[1]

Critical Note on Regiochemistry

Correction: The prompt specified **1-(2-aminophenyl)piperidin-2-one**. Technical Reality: Apixaban requires the para-substituted congener, 1-(4-aminophenyl)piperidin-2-one.[1] The ortho-isomer (2-amino) introduces a steric "kink" that prevents the molecule from adopting the linear conformation necessary to bind within the S1/S4 pockets of Factor Xa.[1] Consequently,

this guide focuses on the para-isomer as the productive intermediate, while noting the ortho-isomer as a potential regioisomeric impurity to be purged.[1]

Chemical Profile & Strategic Importance[1]

Property	Specification
Chemical Name	1-(4-Aminophenyl)piperidin-2-one
Common Name	Apixaban Amine Intermediate (Fragment A)
CAS Number	438056-68-9
Molecular Formula	C ₁₁ H ₁₄ N ₂ O
Molecular Weight	190.24 g/mol
Role	Nucleophilic coupling partner for the pyrazolo-pyridine core
Key Functionality	Primary aniline (nucleophile) + Lactam (pharmacophore)

Strategic Role in Retrosynthesis: The synthesis of Apixaban is convergent.[1] The molecule is assembled by coupling two major fragments:[1][2]

- Fragment A (Nucleophile): 1-(4-aminophenyl)piperidin-2-one.[1][2]
- Fragment B (Electrophile): Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate or a pre-cyclized pyrazole derivative.[1]

The purity of Fragment A is paramount; unreacted aniline precursors or regioisomers (ortho/meta) lead to "rogue" anticoagulants with unpredictable potencies.[1]

Synthetic Pathways[1][5]

We evaluate two industrial routes: the Classical Nitro-Reduction Route (robust, established) and the Green C-H Oxidation Route (modern, atom-economical).[1]

Route 1: The Classical Nitro-Reduction (Standard)

This route builds the lactam ring on a nitro-aromatic scaffold before reducing it to the active amine.^[1]

- Alkylation/Amidation: 4-Nitroaniline reacts with 5-chlorovaleroyl chloride (or 5-bromovaleroyl chloride).^[1]
- Cyclization: Base-promoted intramolecular cyclization forms the piperidinone ring.^[1]
- Reduction: The nitro group is reduced to the amine using catalytic hydrogenation or Fe/HCl.^[1]

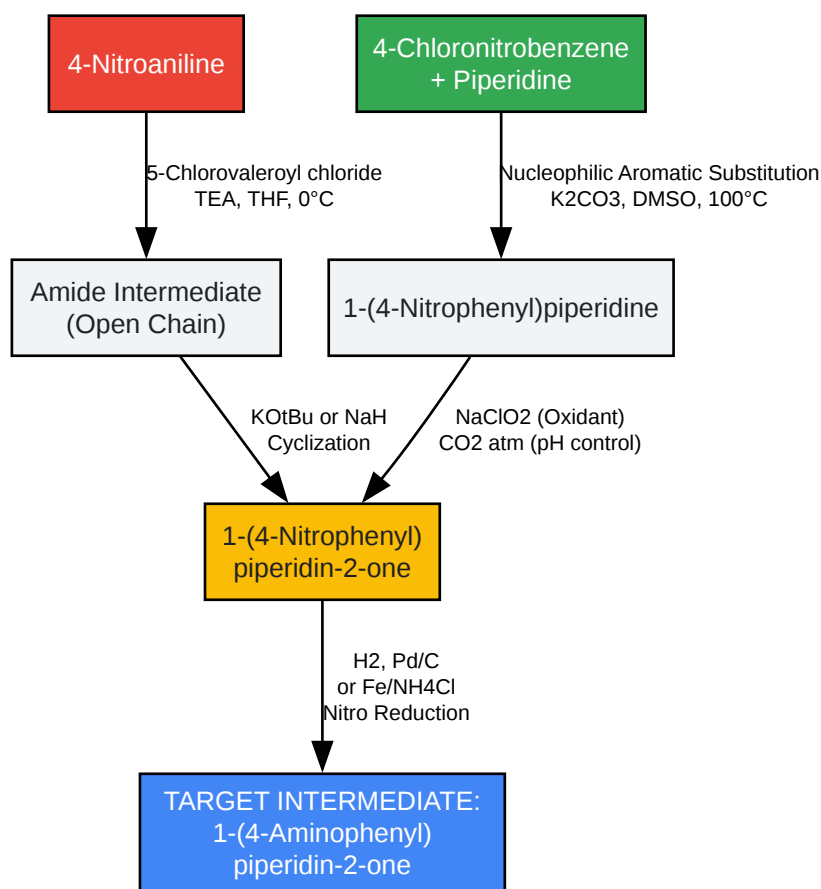
Route 2: The "Green" C-H Oxidation (Advanced)

Developed to avoid corrosive acid chlorides, this route uses oxidative functionalization.^[1]

- N-Arylation: 4-Chloronitrobenzene is condensed with piperidine.^{[1][3][2]}
- Oxidation: Sodium chlorite (NaClO₂) oxidizes the piperidine ring in situ to the lactam.^[1]
- Reduction: Standard nitro reduction.

Visualization: Synthesis Workflows

The following diagram compares the logic of both pathways.



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Caption: Comparison of Classical (Red) vs. Green Oxidative (Green) pathways to the key Apixaban intermediate.

Detailed Experimental Protocols

These protocols are designed for self-validation.[1] The "Checkpoint" steps ensure quality control before proceeding.

Protocol A: Synthesis via Nitro-Reduction (Classical)[1]

Reagents:

- 4-Nitroaniline (1.0 eq)[1]
- 5-Chlorovaleroyl chloride (1.2 eq)[1]

- Triethylamine (TEA) (1.5 eq)
- Potassium tert-butoxide (KOtBu) (1.5 eq)[1]
- THF (Anhydrous)

Step-by-Step Methodology:

- Amidation:
 - Dissolve 4-nitroaniline in THF under N₂ atmosphere. Cool to 0°C.[1]
 - Add TEA slowly.
 - Add 5-chlorovaleroyl chloride dropwise over 30 minutes.[1] Exothermic reaction; maintain T < 10°C.[1]
 - Mechanism:[1][3][2][4][5][6][7] Nucleophilic attack of the aniline nitrogen on the acyl chloride.[1]
 - Checkpoint: TLC (Ethyl Acetate/Hexane 1:1) should show disappearance of 4-nitroaniline. [1]
- Cyclization:
 - Cool the reaction mixture to -10°C.
 - Add KOtBu solution slowly. The base deprotonates the amide nitrogen, triggering intramolecular nucleophilic substitution (S_N2) to displace the terminal chloride.[1]
 - Stir for 4 hours at room temperature.
 - Quench: Pour into ice water. Filter the precipitated solid (1-(4-nitrophenyl)piperidin-2-one). [1]
 - Yield Target: >85%.
- Reduction:

- Suspend the nitro-lactam in Methanol.[1]
- Add 10% Pd/C (5 wt% loading).
- Hydrogenate at 3 atm (45 psi) H₂ pressure for 6 hours.
- Filter catalyst over Celite.[1] Concentrate filtrate.[1]
- Purification: Recrystallize from Ethanol/Water.[1]

Protocol B: Downstream Coupling (The "Apixaban Assembly") [1]

This step demonstrates how the intermediate is used to form the Apixaban core.[1][3][2][5]

Reagents:

- 1-(4-Aminophenyl)piperidin-2-one (Fragment A)[1]
- Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (Fragment B)[1]
- Triethylamine[1][5][7][8]
- Solvent: Ethyl Acetate or Toluene[1]

Methodology:

- Cycloaddition:
 - Dissolve Fragment A and Fragment B in Ethyl Acetate.
 - Add TEA (2.5 eq) dropwise at reflux.[1]
 - Mechanism:[1][3][2][4][5][6][7] The aniline nitrogen of Fragment A displaces the chloride on Fragment B. Subsequent intramolecular cyclization forms the central dihydropyrazole ring.
[1]
- Oxidation/Aromatization:

- Often requires a specific oxidation step (e.g., with DDQ or simply air/catalyst depending on the specific derivative) to establish the double bond if forming the fully aromatic pyrazole, though Apixaban retains a specific saturation pattern in the lactam ring (not the central core).[1] Note: Apixaban core is a tetrahydro-pyrazolo-pyridine.[1][6][8]
- Amidation:
 - The ethyl ester is converted to the carboxamide using ammonia in methanol/glycol to yield Apixaban.[1]

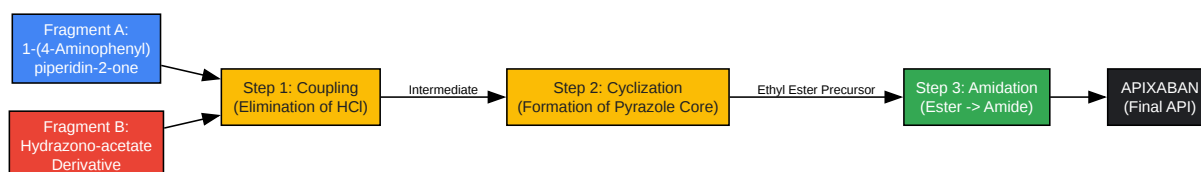
Impurity Profiling & Control

High-performance liquid chromatography (HPLC) is required to detect specific impurities that arise from this intermediate.[1]

Impurity Type	Origin	Structure/Description	Control Strategy
Regioisomer	Impure Starting Material	1-(2-Aminophenyl)piperidin-2-one (Ortho)	Use >99% pure 4-nitroaniline.[1] Monitor via HPLC (RRT ~0.85 vs Main Peak).[1]
Over-Reduction	Reduction Step	Piperidine ring opening or aniline saturation	Control H ₂ pressure; avoid Pt catalysts which may reduce the aromatic ring.[1]
Dimer	Coupling Step	Azo-dimer formation (Ar-N=N-Ar)	Maintain strict inert atmosphere during reduction and storage.[1]
Incomplete Cyclization	Synthesis Step 1	Open-chain chloroamide	Ensure full conversion in cyclization step using excess base (KOtBu).[1]

Logic of the Pathway (Graphviz)[1]

The following diagram illustrates the incorporation of the intermediate into the final Apixaban structure, highlighting the critical "Assembly Point."



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Caption: Convergent synthesis of Apixaban showing the insertion of the piperidinone-aniline fragment.[1]

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